3-(Propylamino)propane-1,2-diol

Description

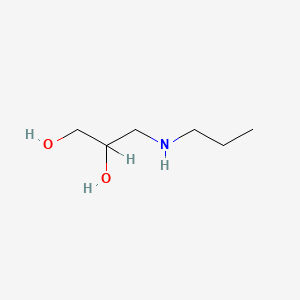

3-(Propylamino)propane-1,2-diol (CAS: 70189-88-7) is a diol derivative featuring a propylamino (-NHCH₂CH₂CH₃) substituent at the third carbon of the propane-1,2-diol backbone. Its molecular formula is C₆H₁₅NO₂, with a molar mass of 133.19 g/mol. This compound is typically synthesized for use in pharmaceutical intermediates or specialty chemicals, as evidenced by its commercial availability in purities up to 97% .

Properties

IUPAC Name |

3-(propylamino)propane-1,2-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO2/c1-2-3-7-4-6(9)5-8/h6-9H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFLPEEAGRQDYGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNCC(CO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80990430 | |

| Record name | 3-(Propylamino)propane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80990430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70189-88-7 | |

| Record name | 3-(Propylamino)-1,2-propanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70189-88-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Propylamino)propane-1,2-diol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070189887 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(Propylamino)propane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80990430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(propylamino)propane-1,2-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.589 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(Propylamino)propane-1,2-diol can be synthesized through several methods. One common method involves the reaction of 3-chloro-1,2-propanediol with propylamine in the presence of a base such as sodium hydroxide. The reaction typically occurs in an alkaline environment, and the product is purified through a series of steps .

Industrial Production Methods

In industrial settings, the synthesis of this compound follows similar routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction times. The reagents are injected at controlled flow rates, and the reaction is maintained at specific temperatures to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-(Propylamino)propane-1,2-diol undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.

Reduction: The amino group can be reduced to form primary amines.

Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like halides (e.g., NaCl) are used in substitution reactions

Major Products Formed

Oxidation: Formation of aldehydes or ketones.

Reduction: Formation of primary amines.

Substitution: Formation of halogenated derivatives

Scientific Research Applications

3-(Propylamino)propane-1,2-diol is utilized in various fields of scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential effects on biological systems.

Industry: Used in the production of pharmaceuticals and other chemical products

Mechanism of Action

The mechanism of action of 3-(Propylamino)propane-1,2-diol involves its interaction with specific molecular targets. In the context of its use as an antiarrhythmic drug, it affects the polarization-repolarization phase of the cardiac action potential, thereby stabilizing the heart rhythm. The compound acts on ion channels and receptors involved in cardiac excitability and conduction .

Comparison with Similar Compounds

The following analysis categorizes structurally related diols based on substituent type, highlighting key differences in properties, sources, and applications.

Amino-Substituted Diols

Amino-substituted diols share a propane-1,2-diol backbone with varying amine groups. These compounds often exhibit distinct physicochemical behaviors due to differences in alkyl chain length and substituent position.

Key Observations :

- Alkyl Chain Impact : Longer chains (e.g., hexadecyl in ) increase hydrophobicity, reducing water solubility compared to shorter chains (e.g., propyl in ).

- Amine Basicity: Tertiary amines (e.g., dimethylamino in ) exhibit lower basicity than primary/secondary amines, affecting reactivity in acid-catalyzed reactions.

Phenoxy- and Methoxy-Substituted Diols

These diols feature aromatic ether or methoxy groups, often derived from lignin or natural phenolics, and are utilized in polymer chemistry.

Key Observations :

- Methoxy Position: Ortho-methoxy groups (e.g., 2-methoxyphenoxy in ) result in liquids, while para-substituted analogs (e.g., 4-methoxyphenoxy in ) are solids at RT.

- Natural vs. Synthetic : Naturally occurring variants (e.g., ) are often investigated for bioactivity, whereas synthetic analogs (e.g., ) target industrial applications.

Alkoxy- and Complex Substituent Diols

These compounds incorporate alkoxy or hybrid substituents, influencing their physical and chemical profiles.

Key Observations :

Biological Activity

3-(Propylamino)propane-1,2-diol, also known by its CAS number 70189-88-7, is a chemical compound with significant biological activity due to its structural features, which include both an amino group and two hydroxyl groups. This compound has garnered attention in various fields including medicinal chemistry, pharmacology, and biochemistry. This article explores its biological activity, mechanisms of action, and potential applications based on a review of current literature and research findings.

- Molecular Formula : C6H15NO2

- Molecular Weight : 133.19 g/mol

- Structural Features : The presence of a secondary amine and diol contributes to its reactivity and interaction with biological systems.

The biological activity of this compound is primarily attributed to its interaction with ion channels and receptors involved in cardiac function. It has been studied for its potential use as an antiarrhythmic agent. The compound stabilizes the cardiac action potential by affecting the polarization-repolarization phases, which is crucial for maintaining normal heart rhythm.

Key Mechanisms:

- Ion Channel Modulation : Influences sodium and potassium channels that are critical for cardiac excitability.

- Receptor Interaction : May interact with adrenergic receptors, contributing to its pharmacological effects.

Biological Activity

Research indicates that this compound exhibits various biological activities:

- Antiarrhythmic Effects : Investigated for its ability to prevent or treat cardiac arrhythmias.

- Neuroprotective Properties : Preliminary studies suggest potential neuroprotective effects, which warrant further investigation.

- Antioxidant Activity : Exhibits properties that may help in reducing oxidative stress in cells.

Study on Cardiac Applications

A study conducted on the effects of this compound on isolated cardiac tissues demonstrated significant stabilization of action potentials under induced arrhythmic conditions. The results indicated that the compound could effectively reduce the frequency of arrhythmias when administered in appropriate dosages.

Neuroprotective Research

In a model of neurodegeneration, this compound was shown to reduce neuronal cell death induced by oxidative stress. This suggests a potential role in treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Primary Use | Notable Activity |

|---|---|---|---|

| Propafenone | Aromatic ketone | Antiarrhythmic | Sodium channel blocker |

| 3-Amino-1,2-propanediol | Amino alcohol | Pharmaceutical intermediate | Varies based on derivatives |

| This compound | Secondary amine & diol | Potential antiarrhythmic | Stabilizes cardiac action potentials |

Research Findings

Recent findings have expanded the understanding of the biological activity of this compound:

- Toxicological Studies : Investigations into the toxicological profile indicate low toxicity levels at therapeutic doses.

- Pharmacokinetics : Studies show favorable absorption and distribution characteristics in animal models.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.